molecular formula C13H9ClF3NO3S B14627781 N-[2-(2-Chlorophenoxy)phenyl]-1,1,1-trifluoromethanesulfonamide CAS No. 55688-25-0

N-[2-(2-Chlorophenoxy)phenyl]-1,1,1-trifluoromethanesulfonamide

Cat. No.: B14627781
CAS No.: 55688-25-0
M. Wt: 351.73 g/mol
InChI Key: PLCJOVAADZMZDM-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenoxy)phenyl]-1,1,1-trifluoromethanesulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a chlorophenoxy group and a trifluoromethanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Chlorophenoxy)phenyl]-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 2-(2-chlorophenoxy)aniline with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions, ensuring high yield and purity of the final product. The industrial production also includes rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Chlorophenoxy)phenyl]-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[2-(2-Chlorophenoxy)phenyl]-1,1,1-trifluoromethanesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-Chlorophenoxy)phenyl]-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Difenoconazole: A broad-spectrum fungicide with a similar chlorophenoxy structure.

    2-(2-Chlorophenoxy)acetic acid: Another compound with a chlorophenoxy group, used as a herbicide.

Uniqueness

N-[2-(2-Chlorophenoxy)phenyl]-1,1,1-trifluoromethanesulfonamide is unique due to its trifluoromethanesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications.

Properties

CAS No.

55688-25-0

Molecular Formula

C13H9ClF3NO3S

Molecular Weight

351.73 g/mol

IUPAC Name

N-[2-(2-chlorophenoxy)phenyl]-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C13H9ClF3NO3S/c14-9-5-1-3-7-11(9)21-12-8-4-2-6-10(12)18-22(19,20)13(15,16)17/h1-8,18H

InChI Key

PLCJOVAADZMZDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C(F)(F)F)OC2=CC=CC=C2Cl

Origin of Product

United States

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